Cas no 88493-55-4 (Sexithiophene)

Sexithiophene structure
Sexithiophene structure
Product Name:Sexithiophene
CAS-Nr.:88493-55-4
MF:C24H14S6
MW:494.757957935333
MDL:MFCD03695488
CID:720853
PubChem ID:87558042
Update Time:2024-10-26

Sexithiophene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene
    • alpha-Sexithiophene (purified by sublimation)
    • 2-thiophen-2-yl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene
    • ALPHA-SEXITHIOPHENE
    • α-Sexithiophene
    • (all-2,5)Sexithiophen
    • (all-2,5)sexithiophene
    • 2-(thiophen-2-yl)-5-(5-{5-[5-(thiophen-2-yl)thiophen-2-yl]thiophen-2-yl}thiophen-2-yl)thiophene
    • A-Sexithiophene
    • sexithiophene
    • 6T (purified by sublimation)
    • Hexathienyl
    • Sexithienyl
    • alpha-Hexathienylene
    • alpha-Hexathiophene
    • alpha-Sexithienyl
    • 6T
    • alpha-6T
    • pound\\-Sexithiophene
    • pound\\-6T
    • VT20363
    • S0504
    • [2,2';5',2'';5'',2''';5''',2'''';5'''',2''''']Sexithiophene
    • α-6T
    • α-Hexathienylene
    • α-Hexathiophene
    • α-Sexithienyl
    • α-Sexithiophene (purified by sublimation)
    • MFCD03695488
    • 88493-55-4
    • AKOS015898492
    • alpha-6T (purified by sublimation)
    • alpha-Sexithiophene ,
    • T73036
    • A-Sexithiophene (purified by sublimation)
    • DTXCID30413689
    • DTXSID90462870
    • SCHEMBL1105086
    • YSWG771
    • Sexithiophene
    • MDL: MFCD03695488
    • Inchi: 1S/C24H14S6/c1-3-15(25-13-1)17-5-7-19(27-17)21-9-11-23(29-21)24-12-10-22(30-24)20-8-6-18(28-20)16-4-2-14-26-16/h1-14H
    • InChI-Schlüssel: KUJYDIFFRDAYDH-UHFFFAOYSA-N
    • Lächelt: S1C(C2=CC=C(C3=CC=C(C4=CC=C(C5=CC=C(C6=CC=CS6)S5)S4)S3)S2)=CC=C1

Berechnete Eigenschaften

  • Genaue Masse: 493.94200
  • Monoisotopenmasse: 493.94197749g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 30
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 536
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 8.5
  • Topologische Polaroberfläche: 169

Experimentelle Eigenschaften

  • Farbe/Form: Rötlich brauner Feststoff
  • Dichte: 1.402
  • Schmelzpunkt: 304°C(lit.)
  • Siedepunkt: 608.5±50.0 °C at 760 mmHg
  • Flammpunkt: 245.5±16.3 °C
  • Brechungsindex: 1.721
  • PSA: 169.44000
  • LogP: 10.39060
  • Löslichkeit: Nicht bestimmt
  • Dampfdruck: 0.0±1.7 mmHg at 25°C

Sexithiophene Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H319
  • Warnhinweis: P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36
  • Sicherheitshinweise: S26; S36
  • Identifizierung gefährlicher Stoffe: Xi
  • Risikophrasen:R36
  • Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Sexithiophene Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

Sexithiophene Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S861828-100mg
α-Sexithiophene (purified by sublimation)
88493-55-4
100mg
¥396.00 2022-08-31
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
S0504-1G
α-Sexithiophene (purified by sublimation)
88493-55-4
1g
¥1150.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X61825-100mg
2-thiophen-2-yl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene
88493-55-4 -
100mg
¥318.0 2023-09-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
594687-1G
Sexithiophene
88493-55-4
1G
¥1372.14 2022-02-24
TRC
S282110-50mg
Sexithiophene
88493-55-4
50mg
$64.00 2023-05-17
TRC
S282110-100mg
Sexithiophene
88493-55-4
100mg
$92.00 2023-05-17
TRC
S282110-250mg
Sexithiophene
88493-55-4
250mg
$190.00 2023-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
S0504-100MG
α-Sexithiophene (purified by sublimation)
88493-55-4
100mg
¥390.00 2024-04-15
abcr
AB250510-100 mg
alpha-Sexithiophene; .
88493-55-4
100mg
€51.40 2023-04-27
abcr
AB250510-1 g
alpha-Sexithiophene; .
88493-55-4
1g
€201.00 2023-04-27

Sexithiophene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Palladium diacetate ,  (±)-Camphorsulfonic acid ,  1-Propanesulfonic acid, 3-(methylthio)-, sodium salt (1:1) Solvents: Acetic acid
1.2 Reagents: Quinone Solvents: Tetrahydrofuran ;  12 h, 60 °C
Referenz
Oligothiophene synthesis by a distinct, general C-H activation mechanism: electrophilic concerted metalation-deprotonation (eCMD)
Wang, Long; et al, ChemRxiv, 2019, 1, 1-16

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Palladium chloride Solvents: Methanol ,  Acetonitrile ,  Water ;  rt; 7 d, rt
Referenz
Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon
Hanson, Eric L.; et al, Journal of the American Chemical Society, 2003, 125(51), 16074-16080

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Methanol ,  Toluene ;  rt; 10 min, 70 °C
Referenz
Solution-Phase Microwave-Assisted Synthesis of Unsubstituted and Modified α-Quinque- and Sexithiophenes
Melucci, M.; et al, Journal of Organic Chemistry, 2004, 69(14), 4821-4828

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
A convenient synthesis of 2,5-thienylene oligomers; some of their spectroscopic and electrochemical properties
Chiem Van Pham; et al, Phosphorus, 1989, 46(3-4), 153-68

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Reagents: Water
2.1 Reagents: Magnesium Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether
2.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
A convenient synthesis of 2,5-thienylene oligomers; some of their spectroscopic and electrochemical properties
Chiem Van Pham; et al, Phosphorus, 1989, 46(3-4), 153-68

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Quinone Catalysts: Camphorsulfonic acid ,  Palladium diacetate ,  1-Propanesulfonic acid, 3-(methylthio)-, sodium salt (1:1) Solvents: Acetic acid ,  Tetrahydrofuran ;  12 h, 60 °C
Referenz
Oligothiophene Synthesis by a General C-H Activation Mechanism: Electrophilic Concerted Metalation-Deprotonation (e-CMD)
Wang, Long; et al, ACS Catalysis, 2019, 9(8), 6821-6836

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Zinc ,  Nickel dichloride Solvents: Dimethylformamide
Referenz
Cu, Ni, and Pd mediated homocoupling reactions in biaryl syntheses: The Ullmann reaction
Nelson, Todd D.; et al, Organic Reactions (Hoboken, 2004, 63,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Zinc ,  Nickel dichloride Solvents: Dimethylformamide
1.2 Solvents: Chlorobenzene
Referenz
Preparation of α-quater-, α-sexi-, and α-octithiophenes
Nakayama, Juzo; et al, Heterocycles, 1987, 26(7), 1793-6

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ,  Tetrahydrofuran
Referenz
Thiophene oligomers: synthesis and characterization
Martinez, F.; et al, Molecular Crystals and Liquid Crystals, 1989, 167, 227-32

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Bromine Solvents: Chloroform
2.1 Reagents: Magnesium Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether
2.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
A convenient synthesis of 2,5-thienylene oligomers; some of their spectroscopic and electrochemical properties
Chiem Van Pham; et al, Phosphorus, 1989, 46(3-4), 153-68

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium bicarbonate ,  Bromine Solvents: Chloroform
3.1 Reagents: Magnesium Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether
3.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
A convenient synthesis of 2,5-thienylene oligomers; some of their spectroscopic and electrochemical properties
Chiem Van Pham; et al, Phosphorus, 1989, 46(3-4), 153-68

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Alumina ,  Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  rt; 5 min
2.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
3.1 Reagents: Potassium fluoride ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Methanol ,  Toluene ;  rt; 10 min, 70 °C
Referenz
Solution-Phase Microwave-Assisted Synthesis of Unsubstituted and Modified α-Quinque- and Sexithiophenes
Melucci, M.; et al, Journal of Organic Chemistry, 2004, 69(14), 4821-4828

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, mercury(2+) salt (2:1) Solvents: Benzene
1.2 Reagents: Triethylamine Catalysts: Palladium chloride
1.3 Reagents: Acetic acid, 2,2,2-trifluoro-, mercury(2+) salt (2:1)
1.4 Reagents: Triethylamine Catalysts: Palladium chloride
Referenz
A Novel Approach to a One-Pot Synthesis of Unsubstituted Oligo(α-thiophenes)
Buzhansky, Ludmila; et al, Journal of Organic Chemistry, 2002, 67(21), 7523-7525

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, mercury(2+) salt (2:1) Solvents: Benzene
1.2 Reagents: Triethylamine Catalysts: Palladium chloride
1.3 Reagents: Acetic acid, 2,2,2-trifluoro-, mercury(2+) salt (2:1)
1.4 Reagents: Triethylamine Catalysts: Palladium chloride
1.5 Reagents: Acetic acid, 2,2,2-trifluoro-, mercury(2+) salt (2:1)
1.6 Reagents: Triethylamine Catalysts: Palladium chloride
Referenz
A Novel Approach to a One-Pot Synthesis of Unsubstituted Oligo(α-thiophenes)
Buzhansky, Ludmila; et al, Journal of Organic Chemistry, 2002, 67(21), 7523-7525

Sexithiophene Raw materials

Sexithiophene Preparation Products

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